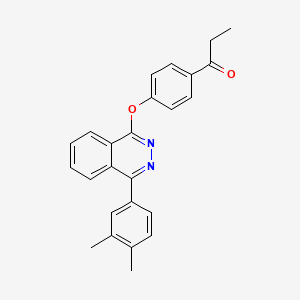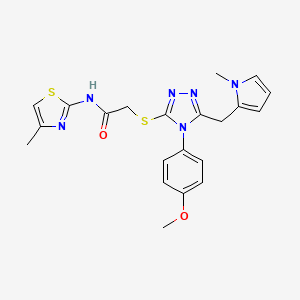
(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a methylpropanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the use of 2,3-dimethoxybenzoic acid as a starting material. The synthetic route may include steps such as esterification, reduction, and subsequent hydrolysis to yield the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of industrial reactors, continuous flow systems, and efficient purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzoic acid: A precursor in the synthesis of (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid.
3-Acetoxy-2-methylbenzoic acid: Another related compound with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar dimethoxyphenyl group but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups, which contribute to its distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2R)-3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-6,8H,7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHSWORZIVNNA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-DIMETHOXY-N-(2-PHENYLETHYL)-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE](/img/structure/B3015956.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)



![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3015964.png)
![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)
![2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B3015970.png)



